7-Methoxy-1-benzofuran-4-aminehydrochloride
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Overview
Description
7-Methoxy-1-benzofuran-4-amine hydrochloride is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 7th position and an amine group at the 4th position of the benzofuran ring, with the hydrochloride salt form enhancing its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-benzofuran-4-amine hydrochloride typically involves several steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring, which can be achieved through various methods such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-benzofuran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amines or reduce other functional groups.
Substitution: The methoxy and amine groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the benzofuran ring .
Scientific Research Applications
7-Methoxy-1-benzofuran-4-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-benzofuran-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its antimicrobial properties.
Uniqueness
7-Methoxy-1-benzofuran-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
7-methoxy-1-benzofuran-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-11-8-3-2-7(10)6-4-5-12-9(6)8;/h2-5H,10H2,1H3;1H |
InChI Key |
PIISPKVPAWMUDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)C=CO2.Cl |
Origin of Product |
United States |
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